molecular formula C16H11Br2ClN2 B10937789 3,5-bis(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole

Cat. No.: B10937789
M. Wt: 426.5 g/mol
InChI Key: ALTPIWMNXFLGHZ-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl or polyaryl compounds .

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-fluorophenyl)-4-chloro-1-methyl-1H-pyrazole
  • 3,5-bis(4-chlorophenyl)-4-chloro-1-methyl-1H-pyrazole
  • 3,5-bis(4-iodophenyl)-4-chloro-1-methyl-1H-pyrazole

Uniqueness

The uniqueness of 3,5-bis(4-bromophenyl)-4-chloro-1-methyl-1H-pyrazole lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms can enhance its ability to participate in certain chemical reactions and may also affect its pharmacokinetic properties .

Properties

Molecular Formula

C16H11Br2ClN2

Molecular Weight

426.5 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-methylpyrazole

InChI

InChI=1S/C16H11Br2ClN2/c1-21-16(11-4-8-13(18)9-5-11)14(19)15(20-21)10-2-6-12(17)7-3-10/h2-9H,1H3

InChI Key

ALTPIWMNXFLGHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)Br)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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